2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
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Overview
Description
2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that features a unique imidazole ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, along with the chlorophenyl and phenyl groups, contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the formation of the imidazole ring One common method involves the condensation of appropriate aldehydes and amines under acidic conditions to form the imidazole coreThe final step involves the attachment of the methoxyethyl group via nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound may also interact with cellular receptors, modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE
- **2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE
Uniqueness
What sets 2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-7-9-16(21)10-8-14)23-19(24-20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQGSCFEZOHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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